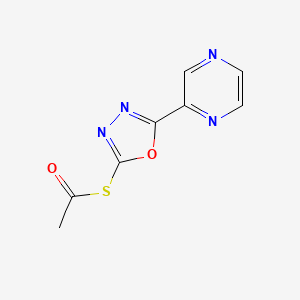
4-Sulfanylbutane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is characterized by the presence of three hydroxyl groups and one sulfanyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-sulfanylbutane-1,2,3-triol can be achieved through several methods. One common approach involves the stereoselective synthesis of 1,2,3-triol derivatives from α,β-unsaturated acylsilanes . This method includes the oxidation of an olefin moiety with osmium tetroxide, followed by protection of the hydroxyl groups and nucleophilic reactions to the silyl carbonyl group. The deprotection and protodesilylation steps yield the desired triol derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Sulfanylbutane-1,2,3-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of hydroxyl and sulfanyl groups makes it a versatile compound for different chemical transformations.
Common Reagents and Conditions
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst can be employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic reagents can be used to substitute the hydroxyl groups with other functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield dihydroxyacylsilanes, while reduction reactions can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Sulfanylbutane-1,2,3-triol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydroxyl and sulfanyl groups make it useful in studying biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-sulfanylbutane-1,2,3-triol involves its interaction with molecular targets through its hydroxyl and sulfanyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and redox reactions, influencing various biochemical pathways and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane-1,2,3-triol: Similar structure but lacks the sulfanyl group.
1,2,4-Butanetriol: Different hydroxyl group arrangement.
Eigenschaften
CAS-Nummer |
98026-22-3 |
|---|---|
Molekularformel |
C4H10O3S |
Molekulargewicht |
138.19 g/mol |
IUPAC-Name |
4-sulfanylbutane-1,2,3-triol |
InChI |
InChI=1S/C4H10O3S/c5-1-3(6)4(7)2-8/h3-8H,1-2H2 |
InChI-Schlüssel |
COTLQGQWDIMCKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(CS)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



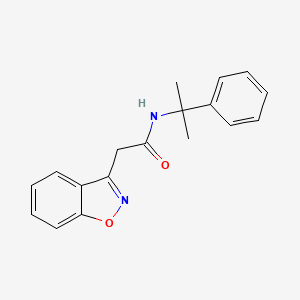


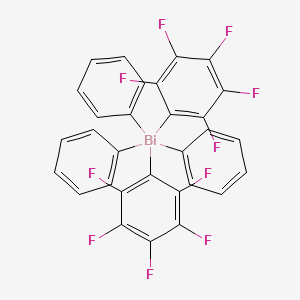


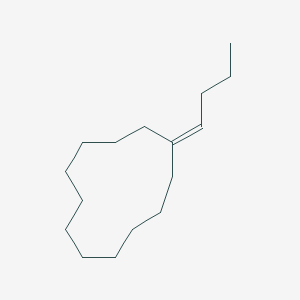
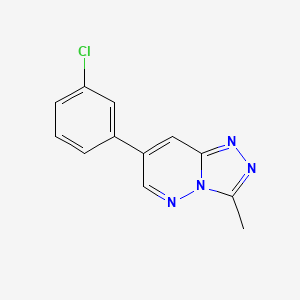


![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
![N-(4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenyl)acetamide](/img/structure/B14329103.png)
